2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Overview
Description
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with the molecular formula C12H15FN2·C2H2O4. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . The compound is characterized by the presence of a fluoro group, two methyl groups, and an ethanamine side chain attached to the indole ring, along with an oxalate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide in the presence of a base.
Attachment of Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.
Formation of Oxalate Salt: Finally, the oxalate salt is formed by reacting the amine with oxalic acid in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide for fluorination, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluoro-1H-indol-3-yl)ethanamine oxalate
- 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
- 2-(4-fluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate
Uniqueness
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is unique due to the specific combination of fluoro and methyl groups on the indole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2.C2H2O4/c1-7-3-4-10(13)11-9(5-6-14)8(2)15-12(7)11;3-1(4)2(5)6/h3-4,15H,5-6,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDQCYTCZVPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.